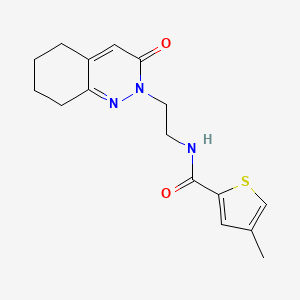
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, which is often present in pharmaceuticals due to its aromatic stability and unique properties. This compound combines the structural elements of a carboxamide, a ketone, and a thiophene derivative, offering a wide range of chemical reactivity and potential applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide involves multiple steps:
Formation of the Cinnoline Core : Starting with an appropriate aniline derivative, cyclization is induced with suitable reagents to form the 3-oxo-5,6,7,8-tetrahydrocinnoline core.
Attachment of the Ethyl Linker : The ethyl linker is added via alkylation reactions, ensuring the correct positioning for subsequent steps.
Introduction of the Thiophene Ring : Through Friedel-Crafts acylation, the thiophene ring is attached to the intermediate compound.
Final Coupling to Form Carboxamide : The intermediate is finally converted to the target compound via amidation reactions using appropriate carboxylating agents.
Industrial Production Methods: Industrial production would typically utilize optimized conditions to ensure high yields and purity. This could involve continuous flow synthesis, high-temperature reactions for faster reaction rates, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation : The compound can undergo oxidation at various points, such as the thiophene ring or the cinnoline core, using reagents like permanganate or chromium-based oxidizers.
Reduction : Reduction reactions can target the ketone group or the carboxamide, with typical reagents including lithium aluminum hydride or catalytic hydrogenation.
Substitution : Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the cinnoline framework, making it versatile for further functionalization.
Common Reagents and Conditions:
Oxidation : Potassium permanganate, chromium trioxide in acetic acid.
Reduction : Sodium borohydride, lithium aluminum hydride, palladium-catalyzed hydrogenation.
Substitution : Halogens, organolithium compounds, Grignard reagents.
Major Products Formed:
From Oxidation : Oxidized derivatives with hydroxyl, carboxyl, or additional keto groups.
From Reduction : Alcohols, amines, or fully reduced heterocycles.
From Substitution : Various substituted derivatives depending on the nature of the substituent.
科学研究应用
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide has diverse applications:
Chemistry : Used as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology : Acts as a molecular probe for studying biological systems and enzyme interactions.
Medicine : Potential therapeutic agent due to its unique structural framework, with research focusing on anti-inflammatory, anticancer, and antimicrobial properties.
Industry : Used in the development of new materials with specific electronic or optical properties.
作用机制
The compound exerts its effects through interactions with various molecular targets:
Molecular Targets and Pathways : It may interact with enzymes, receptors, or DNA, depending on its specific structure and the nature of the functional groups present.
Pathways : Potential pathways include inhibition of enzyme activity, receptor modulation, or interference with DNA replication processes.
相似化合物的比较
Comparison with similar compounds highlights the unique aspects of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl
属性
IUPAC Name |
4-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(21)17-6-7-19-15(20)9-12-4-2-3-5-13(12)18-19/h8-10H,2-7H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOJRVMRWNZGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)
![6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2367281.png)
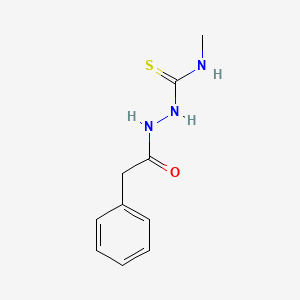

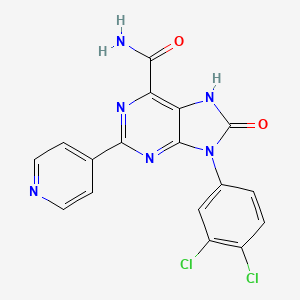
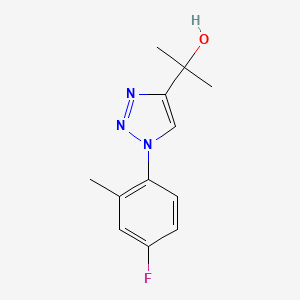
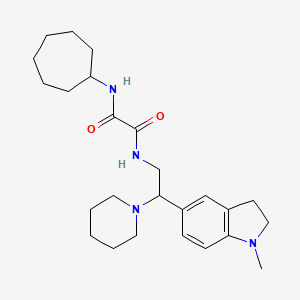
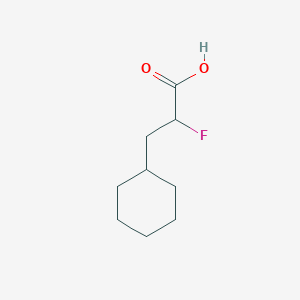
![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)
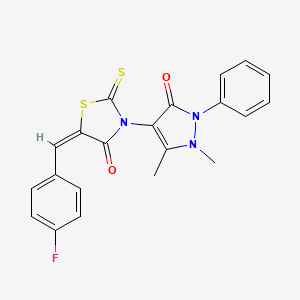
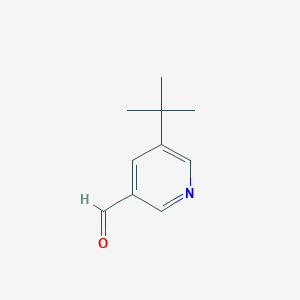
![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)

![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
